molecular formula C21H27N3O4S B5757290 N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide

Cat. No.: B5757290
M. Wt: 417.5 g/mol
InChI Key: FUGBVYQIVKIMBN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,5-dimethylphenylamine with 4-methoxybenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 1-piperazinecarboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor antagonist.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it may act as an antagonist at certain receptors, inhibiting their activation and subsequent cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,5-dimethylphenyl)-2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}acetamide
  • **N-(2,5-dimethylphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-16-4-5-17(2)20(14-16)22-21(25)15-23-10-12-24(13-11-23)29(26,27)19-8-6-18(28-3)7-9-19/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGBVYQIVKIMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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